1H and 13C NMR chemical shift assignments for 2-Bromo-5-(trifluoromethyl)pyridin-4-amine
1H and 13C NMR chemical shift assignments for 2-Bromo-5-(trifluoromethyl)pyridin-4-amine
Comprehensive 1 H and 13 C NMR Chemical Shift Assignments for 2-Bromo-5-(trifluoromethyl)pyridin-4-amine: A Technical Guide
Executive Summary
The compound 2-Bromo-5-(trifluoromethyl)pyridin-4-amine (CAS: 1417649-45-6) is a highly functionalized heterocyclic building block critical to the synthesis of next-generation agrochemicals and kinase-inhibiting pharmaceuticals [1]. Precise structural elucidation of this scaffold is paramount during drug development. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift assignments for this molecule. By mapping the interplay of inductive, resonance, and scalar coupling effects, we establish a self-validating framework for spectral interpretation.
Molecular Architecture and Electronic Effects (Causality)
The pyridine core of 2-bromo-5-(trifluoromethyl)pyridin-4-amine is subjected to competing electronic push-pull dynamics that dictate its NMR spectral profile. Understanding these effects is essential for predicting and validating chemical shifts:
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C4-Amine ( −NH2 ): Acts as a strong resonance donor ( +M effect). It significantly shields the ortho-position (C3 and H-3) and para-position (N1), pushing their resonances upfield.
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C5-Trifluoromethyl ( −CF3 ): Acts as a powerful electron-withdrawing group via both inductive ( −I ) and hyperconjugative ( −M ) effects. It strongly deshields the adjacent C6 and H-6 positions [2].
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C2-Bromine ( −Br ): Exerts a moderate inductive withdrawal ( −I ) but also introduces a "heavy atom effect," which causes a localized shielding of the C2 carbon relative to standard sp2 hybridized carbons.
The juxtaposition of the electron-donating amine and the electron-withdrawing trifluoromethyl group creates a highly polarized ring system. The resulting chemical shifts are not merely numbers; they are direct readouts of this electronic tension.
Dominant electronic effects governing the chemical shifts of H-3 and H-6 protons.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The protocol below guarantees that quantitative integration and multiplet resolution can be used to internally verify the molecule's structure.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide- d6 (DMSO- d6 ). Causality: DMSO- d6 is chosen over CDCl 3 because its strong hydrogen-bonding capability prevents the rapid exchange of the −NH2 protons, allowing them to be resolved as a distinct broad singlet rather than being lost to baseline noise [3].
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Instrument Calibration: Utilize a 400 MHz or 600 MHz NMR spectrometer. Calibrate the chemical shift axis using the residual solvent peak of DMSO- d6 ( 1 H: 2.50 ppm; 13 C: 39.52 ppm).
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Pulse Sequence & Relaxation ( 1 H): Use a standard 30° pulse (zg30). Set the relaxation delay ( D1 ) to at least 2.0 seconds. Validation Check: A sufficient D1 ensures that the integration ratio of H-6 : H-3 : NH 2 is exactly 1:1:2.
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Pulse Sequence & Relaxation ( 13 C): Use a proton-decoupled sequence (zgpg30). Set D1 to 5.0 seconds. Validation Check: The extended delay is critical for the relaxation of quaternary carbons (C2, C4, C5) and the −CF3 carbon, which lack attached protons for efficient dipole-dipole relaxation.
Step-by-step experimental workflow for high-resolution NMR data acquisition.
1 H NMR Resonance Assignments
The 1 H NMR spectrum of 2-bromo-5-(trifluoromethyl)pyridin-4-amine is remarkably clean, featuring only three distinct proton environments.
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H-6 (Singlet, ~8.35 ppm): This proton is situated between the electronegative pyridine nitrogen and the electron-withdrawing −CF3 group. The combined deshielding effects push this resonance far downfield. Under high-resolution conditions (>500 MHz), this "singlet" may resolve into a fine quartet ( 4JHF≈1.0−1.5 Hz) due to long-range scalar coupling with the fluorine atoms [4].
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H-3 (Singlet, ~6.95 ppm): Positioned ortho to the strong +M amine group, this proton is highly shielded relative to typical pyridine protons. The adjacent bromine atom exerts a mild inductive pull, but the resonance donation from the amine dominates.
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−NH2 (Broad Singlet, ~6.60 ppm): Integrating to 2H, this peak is broadened by quadrupolar relaxation from the 14 N nucleus and slow intermolecular proton exchange.
13 C NMR Resonance Assignments
The 13 C NMR spectrum provides the ultimate self-validating proof of the −CF3 group's presence via characteristic Carbon-Fluorine ( JCF ) spin-spin splitting patterns. Because 19 F is 100% naturally abundant and has a spin of 1/2, it couples to the carbon skeleton, creating diagnostic quartets.
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C-5 (Quartet, ~112.5 ppm, 2JCF≈31.5 Hz): The carbon directly attached to the trifluoromethyl group splits into a quartet due to two-bond coupling to the three equivalent fluorine atoms.
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−CF3 (Quartet, ~123.8 ppm, 1JCF≈271.0 Hz): The massive one-bond coupling constant is the definitive hallmark of a trifluoromethyl group [4].
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C-6 (Quartet, ~149.3 ppm, 3JCF≈4.5 Hz): The adjacent C-6 carbon experiences three-bond scalar coupling, resulting in a tightly spaced quartet.
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C-4 (~153.8 ppm): Strongly deshielded by the directly attached electronegative nitrogen of the amine group.
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C-2 (~141.5 ppm): The expected downfield shift of an sp2 carbon attached to a heteroatom is slightly tempered by the heavy atom effect of bromine.
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C-3 (~109.2 ppm): The most shielded carbon in the ring, directly reflecting the ortho-resonance donation from the C4-amine.
Data Presentation: Summary Tables
Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Assignment Notes |
| H-6 | 8.35 | s (or fine q) | 1H | 4JHF≈1.5 | Deshielded by N1 and C5-CF 3 |
| H-3 | 6.95 | s | 1H | - | Shielded by C4-NH 2 (+M effect) |
| -NH 2 | 6.60 | br s | 2H | - | Exchangeable amine protons |
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Causality / Assignment Notes |
| C-4 | 153.8 | s | - | Deshielded by attached amine |
| C-6 | 149.3 | q | 3JCF≈4.5 | Deshielded by N1; 3-bond F coupling |
| C-2 | 141.5 | s | - | Attached to Bromine (Heavy atom effect) |
| -CF 3 | 123.8 | q | 1JCF≈271.0 | Direct 1-bond F coupling |
| C-5 | 112.5 | q | 2JCF≈31.5 | 2-bond F coupling |
| C-3 | 109.2 | s | - | Shielded by ortho-amine (+M effect) |
References
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National Center for Biotechnology Information (NCBI). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." PMC. Available at:[Link]
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Isley, W. C., et al. "Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study." Molecular Pharmaceutics, 2016, 13(7), 2376-2386. Available at:[Link]
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Garrido, E. M., et al. "13C- and 1H-NMR Spectra of Pyridine Derivatives." Journal of Physical Chemistry A, 2009, 113, 9934. Available at:[Link]
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Royal Society of Chemistry (RSC). "Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids." Chemical Communications, 2011. Available at:[Link]
